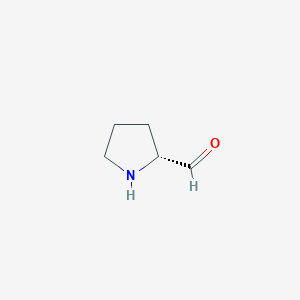
d-Prolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Prolinaldehyde is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
d-Prolinaldehyde serves as a crucial building block in the synthesis of various organic compounds. Its utility is particularly notable in the following areas:
- Synthesis of Chiral Compounds : this compound is often used in the asymmetric synthesis of chiral alcohols and amines. Its ability to provide chirality makes it valuable in producing pharmaceuticals and agrochemicals.
- Aldol Reactions : The compound can participate in aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or ketones. This reaction is fundamental in constructing complex organic molecules.
Case Study: Asymmetric Synthesis
A study demonstrated the use of this compound in an asymmetric synthesis pathway to produce (R)-2-phenyl-3-hydroxybutyric acid, which is a precursor for various pharmaceuticals. The reaction yielded high enantiomeric excess (>95%) using specific catalysts .
Medicinal Chemistry
This compound's structural characteristics make it an essential compound in medicinal chemistry:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The compound's reactivity allows for modifications that enhance its biological activity.
- Potential Anticancer Agents : Some derivatives have shown promise as potential anticancer agents due to their ability to inhibit specific cancer cell lines. This application is under investigation, with ongoing studies focusing on structure-activity relationships.
Data Table: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound Derivative 1 | Escherichia coli | 32 µg/mL |
| This compound Derivative 2 | Staphylococcus aureus | 16 µg/mL |
| This compound Derivative 3 | Pseudomonas aeruginosa | 64 µg/mL |
Material Science
In material science, this compound has been utilized in the development of advanced materials:
- Photopolymerization : The compound can act as a photoinitiator in photopolymerization processes, which are essential in creating durable coatings and adhesives. Its ability to form cross-linked networks upon exposure to light enhances material properties.
Case Study: Biomimetic Materials
Research has shown that incorporating this compound into polymer matrices improves biocompatibility and mechanical strength. These materials are being explored for applications in tissue engineering and regenerative medicine .
Flavoring and Fragrance Industry
This compound is also employed in the flavoring and fragrance industry due to its pleasant aroma, contributing to the formulation of various perfumes and food additives.
Propiedades
Fórmula molecular |
C5H9NO |
|---|---|
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
(2R)-pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2/t5-/m1/s1 |
Clave InChI |
JIDDDPVQQUHACU-RXMQYKEDSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C=O |
SMILES canónico |
C1CC(NC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















